trans-Abacavir Hydrochloride

概要

説明

trans-Abacavir Hydrochloride: is the trans-isomer of Abacavir, a nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of HIV/AIDS. This compound works by blocking the HIV reverse transcriptase enzyme, which is crucial for the replication of the virus .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of trans-Abacavir Hydrochloride involves the reaction of a suitable di-halo aminopyrimidine starting material with cyclopropylamine. The process includes several steps such as protection/deprotection sequences and cyclization reactions. The key intermediate compound is obtained through the displacement of a chlorine atom with cyclopropylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reagents and conditions to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions: trans-Abacavir Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Clinical Applications

1. Antiretroviral Therapy

trans-Abacavir Hydrochloride is a crucial component of combination therapies for HIV. Studies have demonstrated that it provides an effective and durable antiretroviral response. For instance, a multicenter clinical trial showed that patients receiving trans-Abacavir achieved comparable plasma HIV-1 RNA levels to those receiving zidovudine combined with lamivudine and efavirenz, with similar safety profiles .

2. Treatment of Hypersensitivity Reactions

Patients with the HLA-B*5701 allele are at risk for hypersensitivity reactions to Abacavir. Screening for this allele prior to initiating therapy is recommended to prevent severe adverse reactions . Case studies have illustrated various management strategies for hypersensitivity reactions, emphasizing the importance of patient education and monitoring during treatment .

Research Applications

1. Cancer Research

Recent studies have explored the effects of trans-Abacavir on non-HIV-related conditions, such as cancer. For example, research indicated that trans-Abacavir could reduce cell growth and promote differentiation in human medulloblastoma cells by inhibiting telomerase activity . This suggests potential applications in oncology, where it may serve as an adjunct treatment to enhance the efficacy of existing therapies.

2. Drug Repositioning

trans-Abacavir has been identified in drug repositioning studies as having potential applications beyond HIV treatment. Its interactions within cellular pathways may open avenues for treating other diseases . The differential interactome analysis has highlighted how existing drugs can be repurposed based on their biological interactions.

Comparative Efficacy Data

The following table summarizes key findings from various studies regarding the efficacy and safety of trans-Abacavir compared to other antiretrovirals:

作用機序

trans-Abacavir Hydrochloride exerts its effects by inhibiting the HIV reverse transcriptase enzyme. This enzyme is responsible for the conversion of viral RNA into DNA, a crucial step in the replication of the virus. By blocking this enzyme, this compound prevents the replication of the virus and reduces the viral load in the body .

類似化合物との比較

Abacavir: The parent compound of trans-Abacavir Hydrochloride, used in the treatment of HIV/AIDS.

Lamivudine: Another nucleoside reverse transcriptase inhibitor used in combination with Abacavir.

Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.

Uniqueness: this compound is unique due to its specific isomeric form, which may exhibit different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Abacavir. This uniqueness can influence its efficacy and safety profile in the treatment of HIV/AIDS .

生物活性

Introduction

trans-Abacavir Hydrochloride is a potent nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV/AIDS. This compound, a trans-isomer of abacavir, functions by inhibiting the reverse transcriptase enzyme crucial for HIV replication. Understanding its biological activity is essential for optimizing its therapeutic use and managing potential adverse effects.

Target Enzyme

This compound targets the HIV-1 reverse transcriptase, mimicking natural substrates to inhibit viral replication. By incorporating itself into the viral DNA during reverse transcription, it causes chain termination due to the absence of a 3′-OH group, effectively halting further viral replication .

Pharmacokinetics

- Absorption : The compound has an impressive bioavailability of approximately 83%, allowing effective systemic distribution.

- Distribution : It can cross the blood-brain barrier, which is significant for treating central nervous system infections related to HIV.

- Metabolism : Primarily metabolized in the liver via alcohol dehydrogenase and uridine diphosphate glucuronosyltransferase enzymes.

- Excretion : Excreted through both renal and fecal pathways, impacting its dosing and efficacy in patients with renal impairment .

Cellular Effects

Impact on HIV-Infected Cells

In vitro studies have demonstrated that trans-abacavir effectively reduces viral load in HIV-infected cells. Its incorporation into viral DNA leads to significant decreases in cell proliferation rates in various cancer cell lines as well, suggesting potential applications beyond HIV treatment .

Case Studies

- Hypersensitivity Reactions : A notable adverse effect associated with abacavir is hypersensitivity syndrome, particularly in individuals with the HLA-B*57:01 allele. Clinical studies indicate that screening for this allele can significantly reduce the incidence of hypersensitivity reactions from 5-8% to 0% when patients are appropriately screened before treatment initiation .

- Medulloblastoma Cell Lines : Research has shown that trans-abacavir can inhibit growth and induce differentiation in medulloblastoma cells by downregulating telomerase activity, highlighting its potential role in cancer therapy .

Interaction with HLA-B*57:01

The binding of abacavir within the HLA-B*57:01 antigen binding cleft alters peptide selection and can provoke severe immune responses. This interaction underscores the importance of genetic screening prior to therapy initiation to mitigate risks associated with hypersensitivity .

Comparative Efficacy

特性

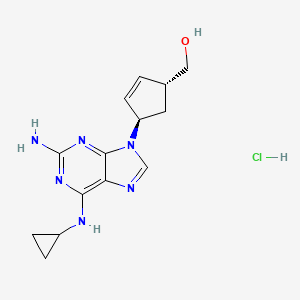

IUPAC Name |

[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNOPHSMRJNHHG-GNAZCLTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746902 | |

| Record name | {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267668-71-3 | |

| Record name | {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。